(S)-1-(2-(三氟甲基)苯基)乙醇

描述

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate used in the synthesis of pharmaceutical compounds. It is particularly significant as an intermediate in the production of Plk1 inhibitors, which are compounds that have potential applications in cancer treatment by targeting the polo-like kinase 1 (Plk1) enzyme .

Synthesis Analysis

The efficient biosynthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol has been achieved using a novel isolate of the fungus Geotrichum silvicola ZJPH1811. This organism was found to be an effective biocatalyst for the reduction of 2'-(trifluoromethyl)acetophenone, resulting in a product with an enantiomeric excess (ee) of over 99.2%. The study demonstrated that the use of a medium engineering strategy, specifically the introduction of a choline acetate/cysteine (ChAc/Cys) co-solvent system, significantly improved the yield by enhancing mass transfer and reducing substrate inhibition. Additionally, the inclusion of methylated-β-cyclodextrin (MCD) in the reaction system had a synergistic effect, further increasing substrate concentration and cell membrane permeability, which led to a 6.7-fold increase in substrate loading and a 2.4-fold increase in product yield compared to a buffer system .

Molecular Structure Analysis

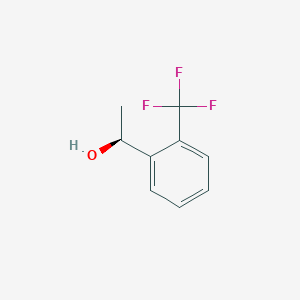

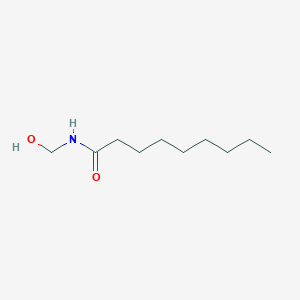

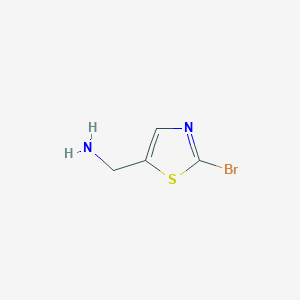

The molecular structure of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol consists of a phenyl ring substituted with a trifluoromethyl group at the ortho position and a chiral ethanol moiety. The presence of the trifluoromethyl group is significant as it can influence the physical and chemical properties of the molecule, such as its lipophilicity and metabolic stability. The chiral center at the ethanol moiety is crucial for the biological activity of the molecule, as it can affect the interaction with biological targets .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving (S)-1-(2-(trifluoromethyl)phenyl)ethanol, the studies focus on the biocatalytic reduction of a related ketone precursor to produce the chiral alcohol. The enzymatic process described for a similar compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, involves a ketoreductase (KRED) that catalyzes the reduction of a ketone to an alcohol with high enantioselectivity and conversion rate . This suggests that similar enzymatic processes could be applicable to the synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol are influenced by its molecular structure. The trifluoromethyl group is known to impart unique properties to molecules, such as increased metabolic stability and lipophilicity, which can be advantageous in drug design. The chiral nature of the alcohol group is also critical, as it can determine the compound's pharmacological properties and its interaction with biological systems. The studies provided do not offer detailed information on the physical properties such as melting point, boiling point, or solubility; however, the biocatalytic process optimization suggests that the compound is stable under the reaction conditions used .

科学研究应用

生物催化合成

(S)-1-(2-(三氟甲基)苯基)乙醇是一种关键的手性中间体,在制药领域有各种应用。熊等人(2021年)的研究表明,在深共熔溶剂/环糊精含量系统中,利用真菌Geotrichum silvicola ZJPH1811有效地生物合成了该化合物,突显了在生物转化过程中介质工程策略的潜力 (Xiong et al., 2021)。

制药中间体的酶法过程

另一个重要应用是在制药中间体的酶法制备中。陈等人(2019年)开发了一种通过重组大肠杆菌细胞对4-(三氟甲基)苯乙酮进行不对称还原制备相应醇的生物过程,展示了生物催化在制药生产中的价值 (Chen et al., 2019)。

在动力学分辨中的应用

该化合物还用于动力学分辨过程中。徐等人(2009年)研究了一系列2,2,2-三氟-1-芳基乙醇的对映选择性酰化,以(R)-苯并四唑为催化剂,展示了其在制备对映纯醇中的应用 (Xu et al., 2009)。

氢化和对映选择性合成

此外,该化合物还参与了氢化和对映选择性合成过程。欧阳等人(2013年)通过利用Leifsonia xyli细胞催化苯乙酮衍生物的不对称还原,开发了其对映体的高效合成过程 (Ouyang et al., 2013)。

生物活性物质的控释

该化合物还用于生物活性物质的控释机制。Zarandona等人(2020年)探索了含环糊精包含复合物的壳聚糖膜用于生物活性物质的控释,包括2-苯乙醇 (Zarandona et al., 2020)。

安全和危害

未来方向

The production of “(S)-1-(2-(Trifluoromethyl)phenyl)ethanol” with Geotrichum silvicola is a novel approach and provides valuable insight into the synergistic effect of deep eutectic solvents and cyclodextrins in biocatalysis . This could pave the way for more efficient and environmentally friendly methods of producing this and other similar compounds in the future .

属性

IUPAC Name |

(1S)-1-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBIJJTMFYTPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)